(S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)propanoic acid
Overview
Description
(S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)propanoic acid: is a dipeptide compound consisting of N-Cbz-L-tryptophan and L-alanine. It is primarily used in research and development settings, particularly in the field of peptide synthesis. The compound is known for its role in the synthesis of more complex peptides and proteins, serving as a building block in various biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)propanoic acid typically involves the coupling of N-Cbz-L-tryptophan with L-alanine. One common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) in an organic solvent like dimethylformamide (DMF). The reaction is carried out under mild conditions, usually at room temperature, to ensure the preservation of the functional groups .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of protective groups and purification techniques such as high-performance liquid chromatography (HPLC) is essential to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: (S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)propanoic acid undergoes various chemical reactions, including:
Oxidation: The indole ring of the tryptophan residue can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The amino and carboxyl groups can participate in substitution reactions, forming new peptide bonds with other amino acids.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Dicyclohexylcarbodiimide (DCC), hydroxybenzotriazole (HOBt), dimethylformamide (DMF).
Major Products Formed:
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Alcohol derivatives of the carbonyl groups.
Substitution: New peptides and proteins formed by coupling with other amino acids.
Scientific Research Applications
Chemistry: (S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)propanoic acid is used as a building block in the synthesis of more complex peptides and proteins. It is also employed in the study of peptide bond formation and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It serves as a model compound for understanding the behavior of larger peptides and proteins .
Medicine: It is used in the study of peptide stability, bioavailability, and pharmacokinetics .
Industry: In the industrial sector, this compound is used in the production of peptide-based materials and as a precursor for the synthesis of bioactive peptides .
Mechanism of Action
Mechanism of Action: (S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)propanoic acid exerts its effects primarily through the formation of peptide bonds with other amino acids. The compound’s indole ring can participate in various biochemical interactions, including hydrogen bonding and π-π stacking interactions. These interactions are crucial for the stabilization of protein structures and the formation of functional biomolecules .
Molecular Targets and Pathways: The primary molecular targets of this compound are other amino acids and peptides. The compound can interact with enzymes involved in peptide synthesis and degradation, influencing various biochemical pathways related to protein metabolism .
Comparison with Similar Compounds
Properties
IUPAC Name |
2-[[3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5/c1-14(21(27)28)24-20(26)19(11-16-12-23-18-10-6-5-9-17(16)18)25-22(29)30-13-15-7-3-2-4-8-15/h2-10,12,14,19,23H,11,13H2,1H3,(H,24,26)(H,25,29)(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXRFCJEJWEXLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00938435 | |
Record name | N-[2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-3-(1H-indol-3-yl)propylidene]alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00938435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17388-71-5 | |
Record name | NSC333733 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333733 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-[2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-3-(1H-indol-3-yl)propylidene]alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00938435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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